Cas no 2137488-86-7 (2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid)
2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-1170014
- 2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
- 2137488-86-7
- 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid
-
- Inchi: 1S/C29H36N2O6/c1-29(2,3)37-27(34)30-25(26(32)33)13-12-19-14-16-31(17-15-19)28(35)36-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24-25H,12-18H2,1-3H3,(H,30,34)(H,32,33)
- InChI Key: GOIXOYVCDOIBAI-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(CCC(C(=O)O)NC(=O)OC(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 508.25733687g/mol
- Monoisotopic Mass: 508.25733687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 781
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 105Ų
2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1170014-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1170014-50mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 50mg |
$1500.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-100mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 100mg |
$1572.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-250mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 250mg |
$1642.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 500mg |
$1714.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-1000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 1000mg |
$1785.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-2500mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 2500mg |
$3501.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-5000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 5000mg |
$5179.0 | 2023-10-03 | ||
| Enamine | EN300-1170014-10000mg |
2-{[(tert-butoxy)carbonyl]amino}-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid |
2137488-86-7 | 10000mg |
$7681.0 | 2023-10-03 |
2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid
2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid: A Comprehensive Overview
The compound with CAS No 2137488-86-7, known as 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its intricate structure, which includes a tert-butoxy carbonyl group, a piperidine ring, and a fluorenylmethoxycarbonyl (Fmoc) group. These functional groups contribute to its unique chemical properties and biological activity.
The synthesis of this compound involves a multi-step process, typically utilizing advanced organic chemistry techniques such as nucleophilic substitution and coupling reactions. The presence of the Fmoc group suggests that this compound may be used as a building block in peptide synthesis or as a protective group in more complex molecular constructions. Recent studies have highlighted the importance of such groups in controlling the reactivity and stability of molecules during synthesis.
In terms of biological activity, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. The piperidine ring, a six-membered amine-containing structure, is often associated with bioactive properties, particularly in modulating G protein-coupled receptors (GPCRs). The tert-butoxy carbonyl group further enhances the molecule's solubility and stability, making it an attractive candidate for drug development.
Recent research has focused on the application of similar compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier (BBB) has been a key area of investigation, with studies suggesting that its unique structure may facilitate such transport. Additionally, its potential as a prodrug or targeted delivery agent has been explored, offering new avenues for therapeutic intervention.
The integration of the fluorenylmethoxycarbonyl group into the molecule also introduces interesting photophysical properties. This feature has led to its use in fluorescence-based assays and imaging techniques, where it serves as a reliable reporter molecule. Such applications underscore the versatility of this compound across multiple disciplines within chemistry and biology.
In conclusion, 2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to the development of novel therapeutic agents and diagnostic tools.
2137488-86-7 (2-{(tert-butoxy)carbonylamino}-4-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)